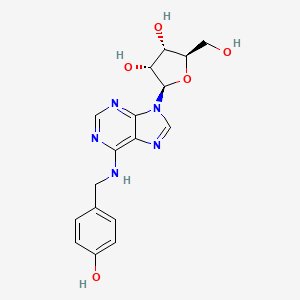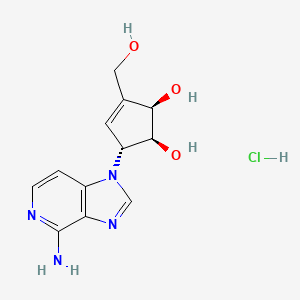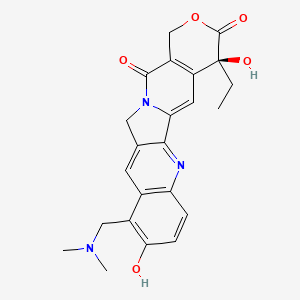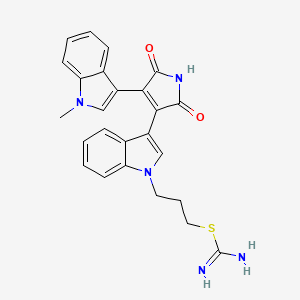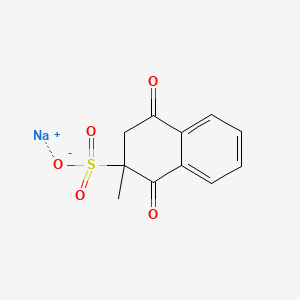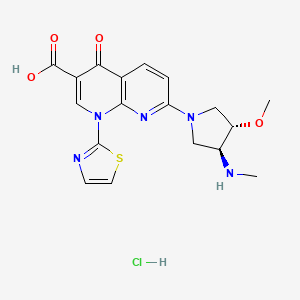
ボレロキシン塩酸塩
概要
説明
Voreloxin Hydrochloride is a first-in-class anticancer quinolone derivative . It intercalates DNA and inhibits topoisomerase II, inducing site-selective DNA double-strand breaks .
Molecular Structure Analysis
The molecular formula of Voreloxin Hydrochloride is C18H20ClN5O4S . The molecular weight is 437.9 . Further details about its molecular structure are not provided in the available resources.Chemical Reactions Analysis
Voreloxin Hydrochloride intercalates DNA and poisons topoisomerase II, causing DNA double-strand breaks . It’s differentiated both structurally and mechanistically from other topoisomerase II poisons currently in use as chemotherapeutics .Physical And Chemical Properties Analysis
Voreloxin Hydrochloride is a solid substance . It should be stored at -20°C for long term and 0-4℃ for short term .科学的研究の応用
急性骨髄性白血病(AML)の治療
ボレロキシン塩酸塩は、AMLの治療における有効性について精力的に研究されています。 これは、標準的なAML治療薬であるシタラビンと相乗的に作用し、両剤の活性を高めます . 臨床試験では、この組み合わせがin vivoで骨髄無形成を引き起こす可能性があることが示されており、これはAMLの治療パラダイムと一致しています .
プラチナ抵抗性卵巣癌の治療
ボレロキシンは、プラチナ抵抗性卵巣癌の治療薬として、第2相臨床試験中です。 DNAにインターカレーションし、トポイソメラーゼIIを毒化する能力は、この難治性の癌を治療するための有望な候補となっています .
固形腫瘍の管理
第1相臨床試験では、再発/難治性の固形腫瘍患者におけるボレロキンの活性が報告されています。 これは、許容可能な安全性プロファイルと臨床活性を示しており、一部の患者では病状安定と部分奏効が達成されています .
作用機序の研究
ボレロキシンは、トポイソメラーゼIIポイズンとして、部位特異的なDNA二重鎖切断を引き起こすという独自の作用機序を持つため、広範な研究が行われています。 そのメカニズムを理解することで、新しい癌治療薬の開発に役立ちます .
併用療法研究
ボレロキンの他の薬剤との併用効果についても研究が進められています。 例えば、シタラビンとの併用は、in vitroで相加的または相乗的な効果、in vivoで超相加的な効果を示すことが示されています .
薬剤耐性と毒性プロファイリング
ボレロキシンは、一般的な腫瘍耐性機構を克服する可能性と、他のトポイソメラーゼII標的薬と比較した副作用プロファイルは、現在も研究が進められている重要な分野です .
前臨床モデル開発
ボレロキシンを使用した前臨床試験は、薬剤耐性細胞株や異種移植モデルなど、ヒト癌のモデルを開発し、その治療の可能性をより深く理解するために役立っています .
作用機序
Target of Action
Voreloxin Hydrochloride primarily targets Topoisomerase II , a critical enzyme for DNA replication, transcription, and chromosome segregation . This enzyme is a well-validated target of anti-neoplastic drugs .
Mode of Action
Voreloxin Hydrochloride operates by intercalating DNA and poisoning Topoisomerase II . This interaction leads to the induction of site-selective DNA double-strand breaks . It’s important to note that the intercalation is required for Voreloxin’s activity .
Biochemical Pathways
The primary biochemical pathway affected by Voreloxin Hydrochloride is the DNA replication pathway. By intercalating DNA and poisoning Topoisomerase II, Voreloxin Hydrochloride disrupts the normal function of this enzyme, leading to DNA double-strand breaks . This results in G2 arrest and apoptosis .
Pharmacokinetics
Voreloxin Hydrochloride exhibits favorable pharmacokinetic properties. It has low clearance (2 L/h/m^2), a long terminal half-life (22 hours), and dose-proportional exposure . Its volume of distribution at steady state exceeds total body water, but is at least eightfold lower than that of the anthracycline daunomycin .
Result of Action
The molecular and cellular effects of Voreloxin Hydrochloride’s action include the induction of DNA double-strand breaks, G2 arrest, and apoptosis . These effects are dose-dependent and site-selective .
Action Environment
The action, efficacy, and stability of Voreloxin Hydrochloride can be influenced by various environmental factors.
Safety and Hazards
Voreloxin Hydrochloride is toxic and contains a pharmaceutically active ingredient . It’s a moderate to severe irritant to the skin and eyes . If inhaled, it’s advised to move to fresh air and give oxygen if breathing is difficult . If it contacts the skin, it should be washed off immediately with plenty of water .
将来の方向性
Voreloxin Hydrochloride is currently in Phase 2 clinical trials for the treatment of acute myeloid leukemia and platinum-resistant ovarian cancer . The ongoing clinical evaluation of Voreloxin Hydrochloride both alone and in combination with cytarabine for the treatment of acute myeloid leukemia is supported by the data .
生化学分析
Biochemical Properties
Voreloxin Hydrochloride plays a crucial role in biochemical reactions by intercalating DNA and inhibiting topoisomerase II . This interaction leads to the formation of DNA double-strand breaks, G2 arrest, and apoptosis . The compound interacts with enzymes such as topoisomerase II, causing dose-dependent, site-selective DNA fragmentation . The intercalation of Voreloxin Hydrochloride into DNA is essential for its activity, as non-intercalating analogs do not exhibit the same biochemical effects .
Cellular Effects
Voreloxin Hydrochloride has significant effects on various types of cells and cellular processes. It induces site-selective DNA double-strand breaks and apoptosis in cancer cells . The compound influences cell function by causing G2 arrest and apoptosis, which are critical for its anticancer activity . Voreloxin Hydrochloride also affects cell signaling pathways and gene expression, leading to the inhibition of cell proliferation and induction of cell death .
Molecular Mechanism
The molecular mechanism of Voreloxin Hydrochloride involves DNA intercalation and inhibition of topoisomerase II . This interaction results in site-selective DNA double-strand breaks, G2 arrest, and apoptosis . The compound’s activity is highly dependent on its ability to intercalate DNA, as demonstrated by the lack of activity in non-intercalating analogs . Voreloxin Hydrochloride also exhibits dose-dependent effects on DNA fragmentation and cell cycle arrest .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Voreloxin Hydrochloride change over time. The compound induces site-selective DNA damage and apoptosis, which are observed within a short period after treatment . Voreloxin Hydrochloride exhibits low clearance and a long terminal half-life, contributing to its sustained effects on cellular function . The stability and degradation of the compound in vitro and in vivo are consistent with its anticancer activity .
Dosage Effects in Animal Models
The effects of Voreloxin Hydrochloride vary with different dosages in animal models. At higher doses, the compound induces significant cytotoxicity and bone marrow ablation . In preclinical studies, Voreloxin Hydrochloride exhibited dose-dependent cytotoxic activity in human leukemia cell lines and in vivo models . The compound’s maximum-tolerated dose (MTD) and dose-limiting toxicities (DLT) have been established in clinical studies .
Metabolic Pathways
Voreloxin Hydrochloride is involved in metabolic pathways that include minimal cytochrome P450- and UGT-mediated metabolism . The compound undergoes slow metabolism in vitro, and its excretion as the major unchanged species is consistent with its low clearance and long terminal half-life . These metabolic characteristics contribute to the sustained anticancer activity of Voreloxin Hydrochloride .
Transport and Distribution
Voreloxin Hydrochloride is transported and distributed within cells and tissues through mechanisms that involve DNA intercalation and inhibition of topoisomerase II . The compound’s low clearance and long terminal half-life contribute to its sustained presence in cells and tissues . Voreloxin Hydrochloride’s distribution is consistent with its anticancer activity and site-selective DNA damage .
Subcellular Localization
The subcellular localization of Voreloxin Hydrochloride is primarily within the nucleus, where it intercalates DNA and inhibits topoisomerase II . This localization is essential for its activity, as the compound induces site-selective DNA double-strand breaks and apoptosis . The targeting signals and post-translational modifications that direct Voreloxin Hydrochloride to the nucleus are critical for its anticancer effects .
特性
IUPAC Name |
7-[(3S,4S)-3-methoxy-4-(methylamino)pyrrolidin-1-yl]-4-oxo-1-(1,3-thiazol-2-yl)-1,8-naphthyridine-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O4S.ClH/c1-19-12-8-22(9-13(12)27-2)14-4-3-10-15(24)11(17(25)26)7-23(16(10)21-14)18-20-5-6-28-18;/h3-7,12-13,19H,8-9H2,1-2H3,(H,25,26);1H/t12-,13-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJZCCQHWCOXGCL-QNTKWALQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CN(CC1OC)C2=NC3=C(C=C2)C(=O)C(=CN3C4=NC=CS4)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@H]1CN(C[C@@H]1OC)C2=NC3=C(C=C2)C(=O)C(=CN3C4=NC=CS4)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN5O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70438412 | |
| Record name | Voreloxin Hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70438412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
437.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
175519-16-1 | |
| Record name | Voreloxin Hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70438412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



